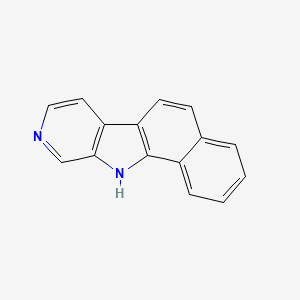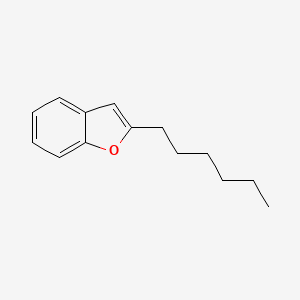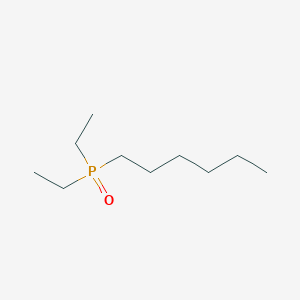
Diethyl(hexyl)oxo-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(hexyl)oxo-lambda~5~-phosphane is a chemical compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(hexyl)oxo-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(hexyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have diverse applications in catalysis, material science, and pharmaceuticals .
Aplicaciones Científicas De Investigación
Diethyl(hexyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials
Mecanismo De Acción
The mechanism of action of diethyl(hexyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, influencing catalytic activity and biochemical pathways. Its unique structure allows it to modulate various molecular processes, making it a valuable tool in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl(hexyl)oxo-lambda~5~-phosphane include:
- Diethyl(octadecyl)oxo-lambda~5~-phosphane
- Diethyl(hexyl)phosphine oxide
- Diethyl(hexyl)phosphonate
Uniqueness
This compound stands out due to its specific structural features and reactivity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it unique among organophosphorus compounds. Additionally, its applications in various scientific fields highlight its versatility and importance .
Propiedades
Número CAS |
28520-48-1 |
|---|---|
Fórmula molecular |
C10H23OP |
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
1-diethylphosphorylhexane |
InChI |
InChI=1S/C10H23OP/c1-4-7-8-9-10-12(11,5-2)6-3/h4-10H2,1-3H3 |
Clave InChI |
YBJLCBLILFFHCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCP(=O)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



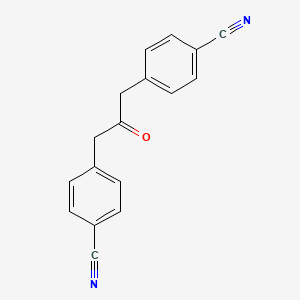


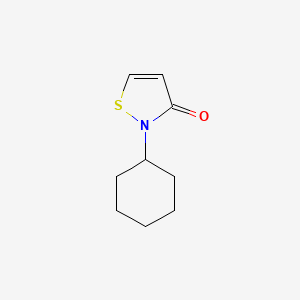
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
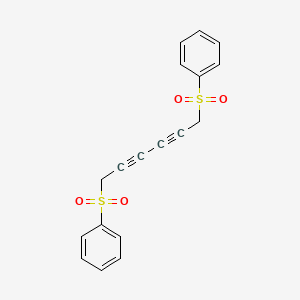
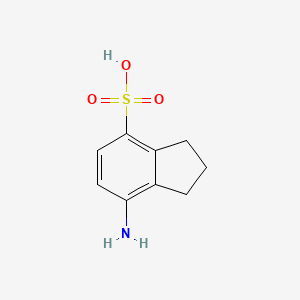
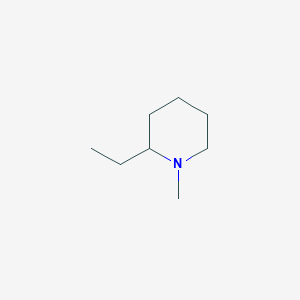

![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
